

# An In-depth Technical Guide to 2-Aminoethyl Diphenylborinate (2-APB)

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## Compound of Interest

Compound Name: Glycyl diphenylborinate

CAS No.: 14335-29-6

Cat. No.: B174338

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## Introduction: Beyond a Simple Modulator

2-Aminoethyl diphenylborinate (2-APB), occasionally referred to by the misnomer **glycyl diphenylborinate**, has emerged as a pivotal tool in the study of cellular calcium signaling. Initially characterized as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, its true complexity and utility lie in its bimodal modulation of store-operated calcium entry (SOCE), a fundamental process governing a vast array of physiological functions.[1][2][3] This guide provides an in-depth exploration of the chemical and physical properties of 2-APB, its synthesis, its intricate mechanism of action on the STIM-Orai signaling pathway, and a detailed protocol for its application in cellular assays. Our focus extends beyond a mere recitation of facts to an elucidation of the causal relationships that underpin its experimental utility, empowering researchers to leverage this versatile molecule with precision and confidence.

## Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 2-APB is paramount for its effective use in a research setting. These characteristics dictate its solubility, stability, and handling requirements, thereby influencing experimental design and outcomes.

Property	Value	Source(s)
CAS Number	524-95-8	[4][5]
Molecular Formula	C <sub>14</sub> H <sub>16</sub> BNO	[4][5][6]
Molecular Weight	225.09 g/mol	[5]
Appearance	White to off-white or pale cream crystalline powder.[4][7]	[4][7]
Melting Point	188 - 194 °C	[4]
Solubility	Soluble in ethanol and methanol.[8]	[8]
Storage Temperature	-20°C	[4]
Stability	Light and moisture sensitive. Store under an inert gas.	
Synonyms	2-APB, 2-Aminoethoxydiphenyl borate, Diphenylborinic acid 2-aminoethyl ester	[4][5][6]

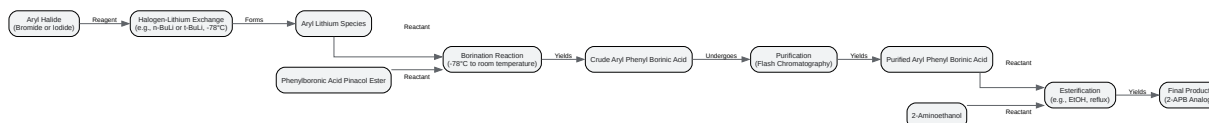
## Synthesis of 2-Aminoethyl Diphenylborinate: A Practical Approach

The synthesis of 2-APB and its derivatives is a critical aspect of its accessibility for research. While multiple synthetic routes exist, a common and effective method involves the reaction of a suitably functionalized aryl lithium species with a phenylboronic acid ester, followed by esterification with 2-aminoethanol.[1][9] This approach allows for the systematic introduction of substituents onto the phenyl rings, enabling the exploration of structure-activity relationships.[1][3]

## Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of mono-halogenated 2-APB analogs. This multi-step process is designed to achieve the desired product with

reasonable yields.



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A generalized workflow for the synthesis of 2-APB analogs.

## Detailed Experimental Protocol: Synthesis of a Mono-halogenated 2-APB Analog

This protocol is a representative example adapted from the literature and provides a step-by-step methodology for the synthesis of a mono-halogenated 2-APB analog.<sup>[1][10]</sup> The choice of an inert, dry solvent and low temperatures for the initial steps is critical to prevent quenching of the highly reactive organolithium intermediates.

Materials:

- Mono-halogenated aryl bromide or iodide
- n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent
- Phenylboronic acid pinacol ester
- 2-Aminoethanol
- Anhydrous diethyl ether (Et<sub>2</sub>O) or tetrahydrofuran (THF)
- Anhydrous ethanol (EtOH)

- 1 M Hydrochloric acid (HCl)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- Preparation of the Aryl Lithium Reagent:
  - In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the mono-halogenated aryl bromide or iodide (1.0 eq) in anhydrous Et<sub>2</sub>O or THF.
  - Cool the solution to -78°C using a dry ice/acetone bath.
  - Slowly add a solution of n-BuLi or t-BuLi (1.0-1.2 eq) dropwise, maintaining the temperature below -75°C. The choice of butyllithium depends on the reactivity of the aryl halide.
  - Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the aryl lithium species.
- Borination Reaction:
  - In a separate flame-dried flask, dissolve phenylboronic acid pinacol ester (1.0 eq) in anhydrous Et<sub>2</sub>O or THF.
  - Add this solution dropwise to the aryl lithium solution at -78°C, again ensuring the temperature does not rise significantly.
  - Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring. This gradual warming is crucial for the reaction to proceed to completion.
- Work-up and Purification of the Borinic Acid:
  - Quench the reaction by the slow addition of 1 M HCl.

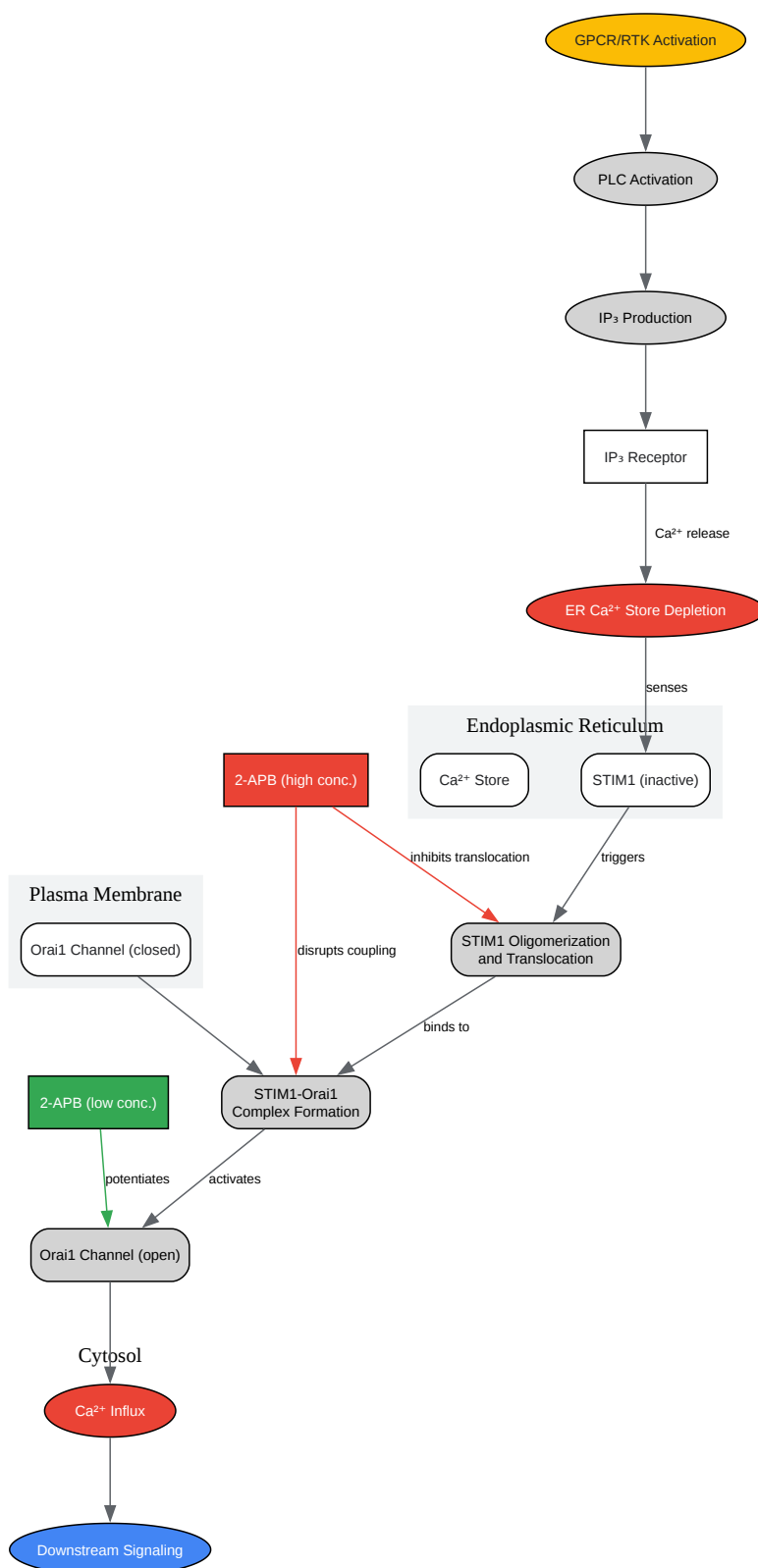
- Separate the organic and aqueous phases. Extract the aqueous phase with Et<sub>2</sub>O or ethyl acetate.
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude aryl phenyl borinic acid by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific analog.
- Esterification to Form the 2-APB Analog:
  - Dissolve the purified aryl phenyl borinic acid in absolute ethanol.
  - Add 2-aminoethanol (1.0-1.2 eq) to the solution.
  - Heat the reaction mixture to reflux for a period of 30 minutes to 3 hours, monitoring the reaction by thin-layer chromatography.
  - Allow the solution to cool to room temperature. The product may precipitate upon cooling. If not, further cooling or concentration of the solution may be necessary.
  - Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol, n-hexane, or Et<sub>2</sub>O), and dry under vacuum.

## The Intricate Mechanism of Action: Modulating Store-Operated Calcium Entry

The pharmacological significance of 2-APB lies in its ability to modulate store-operated calcium entry (SOCE), a crucial Ca<sup>2+</sup> influx pathway activated in response to the depletion of endoplasmic reticulum (ER) Ca<sup>2+</sup> stores.<sup>[1][3][11]</sup> This process is mediated by the interaction of the ER Ca<sup>2+</sup> sensor, STIM (Stromal Interaction Molecule), with the plasma membrane Ca<sup>2+</sup> channel, Orai.<sup>[1][2][12]</sup>

## The STIM-Orai Signaling Pathway

The following diagram illustrates the key events in the activation of SOCE and the points of intervention by 2-APB.



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The STIM-Orai signaling pathway and the modulatory effects of 2-APB.

## Bimodal Regulation by 2-APB

2-APB exhibits a fascinating concentration-dependent bimodal effect on SOCE.[1]

- Potentiation at Low Concentrations ( $\leq 10 \mu\text{M}$ ): At lower concentrations, 2-APB can enhance SOCE.[1] This potentiation is thought to occur through a direct interaction with the open Orai1 channel, leading to a dilation of the channel pore and increased  $\text{Ca}^{2+}$  influx.[1]
- Inhibition at High Concentrations ( $\geq 30 \mu\text{M}$ ): At higher concentrations, 2-APB acts as an inhibitor of SOCE.[1] This inhibition is multifaceted and involves:
  - Disruption of STIM1-Orai1 Coupling: 2-APB can interfere with the functional interaction between STIM1 and Orai1, preventing the activation of the Orai1 channel.[1]
  - Inhibition of STIM1 Translocation: 2-APB has been shown to block the redistribution of STIM1 into puncta near the plasma membrane, a critical step for its activation of Orai1.[12]

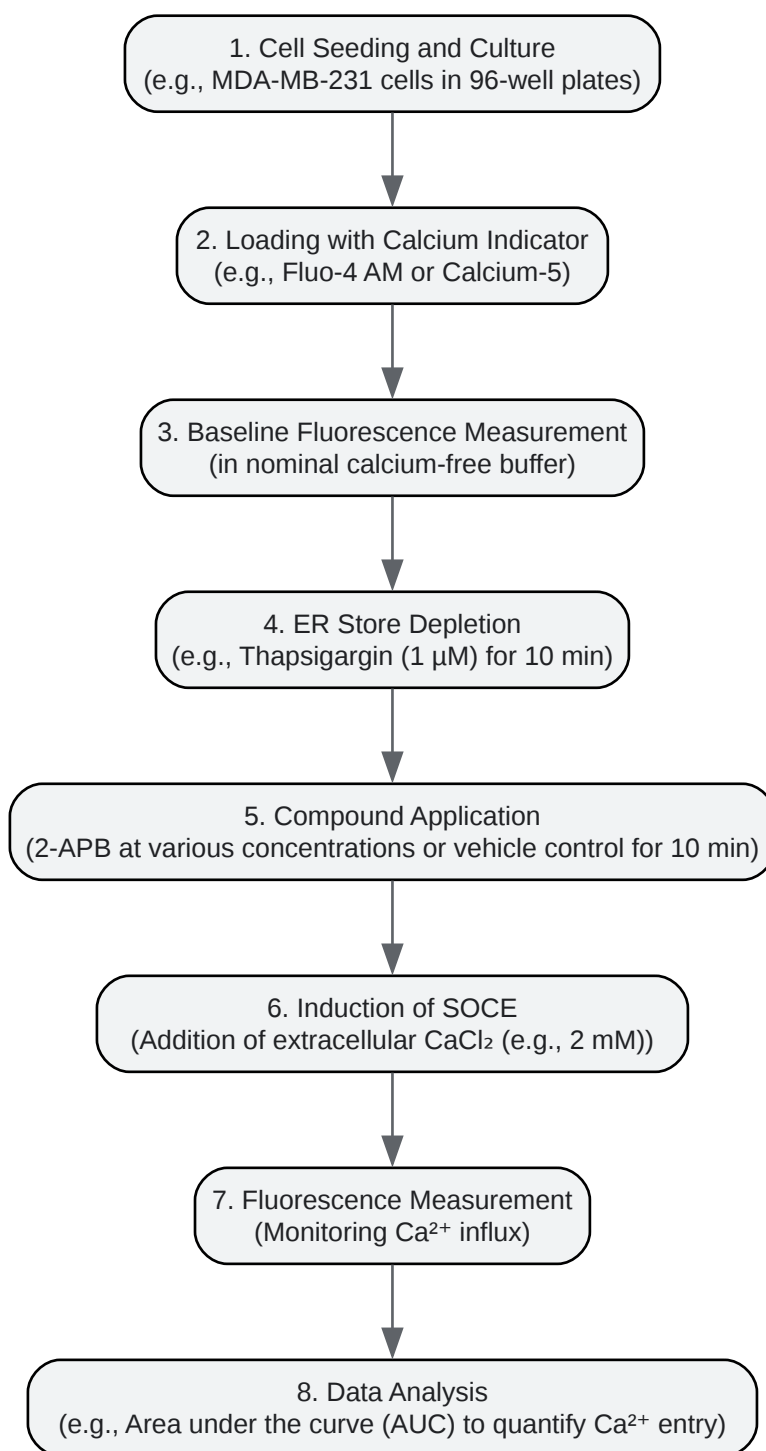
It is important to note that the effects of 2-APB can also vary depending on the specific Orai and STIM isoforms present in a given cell type.[12]

## Application in Research: A Protocol for Monitoring SOCE

The ability of 2-APB to modulate SOCE makes it an invaluable tool for studying calcium signaling in a variety of cellular contexts, including cancer biology, immunology, and neuroscience.[1][3] A common application is in fluorometric calcium imaging assays to pharmacologically probe the contribution of SOCE to cellular calcium responses.

## Experimental Workflow for a FLIPR-based Calcium Imaging Assay

The following diagram outlines a typical workflow for a fluorometric imaging plate reader (FLIPR)-based assay to assess the effect of 2-APB on SOCE.



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Workflow for a FLIPR-based SOCE modulation assay.

## Detailed Protocol for a Cellular SOCE Assay

This protocol provides a step-by-step guide for investigating the effects of 2-APB on SOCE in a cell line such as MDA-MB-231 breast cancer cells, which are known to exhibit robust SOCE.[1]  
[10]

#### Materials:

- MDA-MB-231 cells (or other suitable cell line)
- Cell culture medium (e.g., RPMI supplemented with 10% FBS)
- 96-well black-walled, clear-bottom microplates
- Calcium indicator dye (e.g., Calcium-5)
- Nominal calcium-free (NCF) buffer (e.g., containing 117 mM NaCl, 4.8 mM KCl, 1 mM MgCl<sub>2</sub>, 5 mM D-glucose, and 10 mM HEPES, pH 7.4)
- Thapsigargin (Tg)
- 2-Aminoethyl diphenylborinate (2-APB)
- Calcium chloride (CaCl<sub>2</sub>)
- Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope

#### Procedure:

- Cell Culture:
  - Culture MDA-MB-231 cells in their recommended growth medium until they reach the desired confluency.
  - Seed the cells into a 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Dye Loading:
  - On the day of the assay, remove the culture medium and wash the cells with NCF buffer.

- Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves incubation with the dye in NCF buffer for a specified time at 37°C.
- Assay Execution in FLIPR:
  - Wash the cells with NCF buffer to remove excess dye.
  - Place the plate in the FLIPR instrument and monitor the baseline fluorescence.
  - To deplete the ER Ca<sup>2+</sup> stores, add thapsigargin (e.g., to a final concentration of 1 μM) and incubate for approximately 10 minutes. The choice of thapsigargin is deliberate; as a SERCA pump inhibitor, it irreversibly depletes ER calcium stores, providing a sustained stimulus for SOCE activation.
  - Following store depletion, add 2-APB at the desired concentrations (e.g., a low concentration of 5 μM and a high concentration of 50 μM) or a vehicle control (e.g., DMSO). Incubate for approximately 10 minutes. This pre-incubation allows the compound to exert its effect on the SOCE machinery before the influx of extracellular calcium.
  - Initiate SOCE by adding CaCl<sub>2</sub> to the wells (e.g., to a final concentration of 2 mM).
  - Immediately begin recording the fluorescence signal over time to measure the influx of Ca<sup>2+</sup>.
- Data Analysis:
  - Quantify the Ca<sup>2+</sup> influx by calculating the area under the curve (AUC) of the fluorescence signal after the addition of CaCl<sub>2</sub>.
  - Normalize the AUC values to the vehicle control to determine the percentage of potentiation or inhibition by 2-APB.
  - Statistical analysis should be performed to determine the significance of the observed effects.

## Conclusion and Future Perspectives

2-Aminoethyl diphenylborinate is a powerful and complex molecule that has significantly advanced our understanding of cellular calcium signaling. Its bimodal regulation of store-operated calcium entry provides a unique pharmacological tool to dissect the roles of STIM and Orai proteins in health and disease. By understanding the nuances of its chemical properties, synthesis, and mechanism of action, researchers can design more precise and insightful experiments. The continued development of 2-APB analogs with improved specificity and potency holds great promise for the development of novel therapeutics targeting a range of pathologies, from cancer to autoimmune disorders.

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